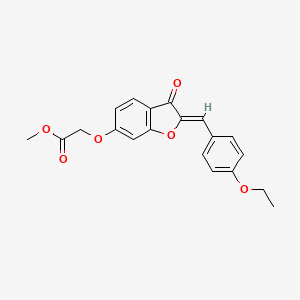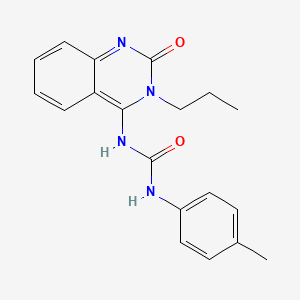
(Z)-methyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzofuran derivative with an ethoxybenzylidene group. Benzofurans are heterocyclic compounds, and they are often used in medicinal chemistry due to their diverse biological activities . The ethoxybenzylidene group is a common motif in organic chemistry and is often involved in the formation of Schiff bases .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a benzofuran core with an ethoxybenzylidene group attached. The exact structure would depend on the specific locations of these groups .Chemical Reactions Analysis
Benzofuran derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution . The presence of the ethoxybenzylidene group could also allow for reactions involving the carbonyl group .Applications De Recherche Scientifique
Synthesis and Characterization of Metal Complexes
Research has demonstrated the synthesis and characterization of metal complexes involving Schiff base-type ligands, similar in structural complexity to the compound . For instance, a study described the synthesis of a mononuclear Zn(II) complex, highlighting its structural determination through X-ray diffraction and its electronic structure via time-dependent density functional theory (TDDFT) calculations (Chai et al., 2016). These complexes have potential applications in materials science and catalysis due to their unique structural and electronic properties.
Antimicrobial Activity of Complexes
Some research focuses on the synthesis of complexes with potential biological activities. For example, zinc complexes derived from Schiff bases have been explored for their antibacterial properties against common pathogens (Chohan, Scozzafava, & Supuran, 2003). This area of research is significant for developing new antimicrobial agents in response to rising antibiotic resistance.
Organic Synthesis and Catalysis
Another area of research involves the synthesis of novel organic compounds and the exploration of their catalytic applications. For instance, studies on N-heterocyclic carbenes (NHC) as catalysts in transesterification and acylation reactions offer insights into new methodologies for synthesizing esters, a crucial functional group in organic chemistry (Grasa et al., 2003). Such research provides valuable knowledge for chemical synthesis and the development of new catalysts.
Potential Antioxidant Sources
Research into the extraction and characterization of natural compounds, such as those from seaweed, has identified potential antioxidant compounds. These studies aim to discover new natural antioxidants for use in food preservation and pharmaceuticals (Chakraborty et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for this compound would depend on its specific properties and potential applications. Benzofuran derivatives are a topic of ongoing research due to their diverse biological activities, and it’s possible that this compound could have potential applications in medicinal chemistry .
Propriétés
IUPAC Name |
methyl 2-[[(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-3-24-14-6-4-13(5-7-14)10-18-20(22)16-9-8-15(11-17(16)26-18)25-12-19(21)23-2/h4-11H,3,12H2,1-2H3/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKFDBSJBJVCFL-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide](/img/structure/B2993454.png)

![(Z)-3,5-dimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2993456.png)
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole](/img/structure/B2993461.png)

![3-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2993466.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2993467.png)
![4-(4-Benzylpiperidin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2993468.png)
![(2Z)-N-cyclopentyl-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2993470.png)
![(E)-N-[2-(1-Acetylpiperidin-4-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2993471.png)

![8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2993474.png)